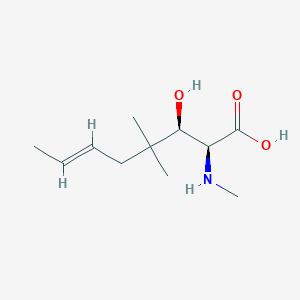
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroacetophenone, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the propanone moiety can be substituted with nucleophiles like amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, trifluoromethylthiolating agents for trifluoromethylation, and strong bases like sodium hydride for substitution reactions. Major products formed from these reactions include trifluoromethylated amines, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes and pathways .
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one stands out due to its unique trifluoromethylthio group. Similar compounds include:
4-Amino-3-(trifluoromethyl)phenol: Lacks the chloropropanone moiety, resulting in different reactivity and applications.
4-Amino-3-(trifluoromethylthio)benzoic acid: Contains a carboxylic acid group instead of the chloropropanone moiety, leading to different chemical properties and uses.
4-Amino-3-(trifluoromethylthio)benzaldehyde:
The presence of the trifluoromethylthio group in this compound imparts unique properties, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H9ClF3NOS |
|---|---|
Peso molecular |
283.70 g/mol |
Nombre IUPAC |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-4-3-8(16)6-1-2-7(15)9(5-6)17-10(12,13)14/h1-2,5H,3-4,15H2 |
Clave InChI |
NRXYZVLFXQOZDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)SC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


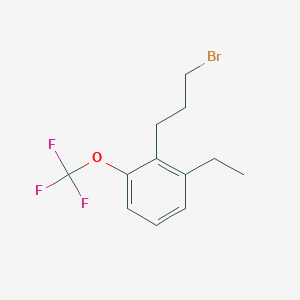

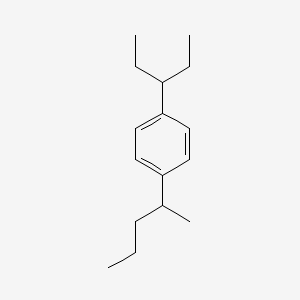

![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)


![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
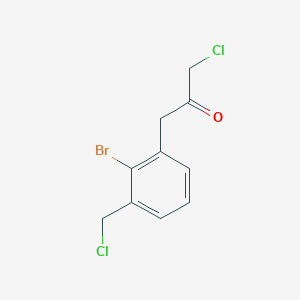

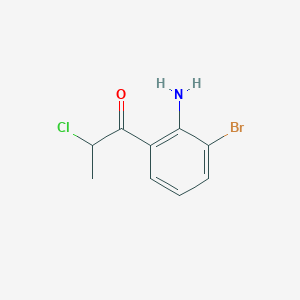
![(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B14065629.png)
